An In-depth Technical Guide to the Chemical Properties of 6-Benzyloxy-2-benzoxazolinone
An In-depth Technical Guide to the Chemical Properties of 6-Benzyloxy-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Benzyloxy-2-benzoxazolinone is a heterocyclic organic compound featuring a benzoxazolinone core functionalized with a benzyloxy group. This scaffold is of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] The benzoxazolinone moiety is recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and the potential biological relevance of 6-Benzyloxy-2-benzoxazolinone, designed to support research and development endeavors.
Core Chemical Properties
While extensive experimental data for 6-Benzyloxy-2-benzoxazolinone is not widely published, its fundamental properties have been reported by chemical suppliers. These are summarized below.
Physicochemical Data
The primary physicochemical properties of 6-Benzyloxy-2-benzoxazolinone are presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁NO₃ | [1] |
| Molecular Weight | 241.25 g/mol | [1] |
| CAS Number | 158822-84-5 | [1] |
| Appearance | Off-white amorphous powder/solid | [1] |
| Melting Point | 179-188 °C | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Predicted XlogP | 2.6 | [2] |
| Storage Conditions | 0-8°C | [1] |
Solubility
Spectral Analysis
Experimental spectra for 6-Benzyloxy-2-benzoxazolinone are not publicly available. This section provides predicted mass spectrometry data and an analysis of the expected features in IR, ¹H NMR, and ¹³C NMR spectra based on its functional groups and data from analogous structures.
Mass Spectrometry
Predicted mass-to-charge ratios (m/z) for various adducts of 6-Benzyloxy-2-benzoxazolinone have been calculated and are crucial for its identification in mass spectrometry analyses.
| Adduct | Predicted m/z | Reference(s) |
| [M+H]⁺ | 242.08118 | [2] |
| [M+Na]⁺ | 264.06312 | [2] |
| [M-H]⁻ | 240.06662 | [2] |
| [M+NH₄]⁺ | 259.10772 | [2] |
| [M+K]⁺ | 280.03706 | [2] |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 6-Benzyloxy-2-benzoxazolinone is expected to show characteristic absorption bands for its key functional groups:
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N-H Stretch: A moderate to sharp band is expected around 3300-3200 cm⁻¹, characteristic of the secondary amine within the lactam ring.
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Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).
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Aliphatic C-H Stretch: The benzylic -CH₂- group will show stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
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C=O (Amide I) Stretch: A strong, sharp absorption band is predicted in the range of 1780-1740 cm⁻¹, characteristic for the carbonyl group in a five-membered lactam ring.
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C=C Stretch: Aromatic ring stretching will produce medium to weak bands in the 1600-1450 cm⁻¹ region.
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C-O-C (Ether) Stretch: A strong, characteristic asymmetric stretch for the aryl-alkyl ether linkage is expected around 1250-1200 cm⁻¹.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to display the following signals:
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N-H Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
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Aromatic Protons (Benzyl Group): A multiplet corresponding to 5 protons in the range of 7.3-7.5 ppm.
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Aromatic Protons (Benzoxazolinone Ring): Three protons on the benzoxazolinone ring system, likely appearing as multiplets or doublets between 6.8 and 7.2 ppm.
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Benzylic Protons (-O-CH₂-Ph): A sharp singlet corresponding to 2 protons, expected around 5.0-5.2 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals corresponding to:
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C=O (Carbonyl Carbon): A signal in the downfield region, typically around 154-158 ppm.
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Aromatic Carbons: Multiple signals between 110 and 150 ppm. The carbon attached to the ether oxygen (C6) and the carbons of the fused ring system will be in this region. The benzyl group carbons will also appear here.
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Benzylic Carbon (-O-CH₂-Ph): A distinct signal expected around 70-75 ppm.
Experimental Protocols: Proposed Synthesis
Proposed Synthetic Workflow
The logical flow for the synthesis is outlined below.
Caption: Proposed multi-step synthesis of 6-Benzyloxy-2-benzoxazolinone.
Detailed Methodologies
Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene This step is adapted from a known Organic Syntheses procedure. A stirred mixture of 2-methyl-3-nitrophenol (1.0 eq.), benzyl chloride (1.1 eq.), and anhydrous potassium carbonate (1.0 eq.) in dimethylformamide (DMF) is heated at 90°C for 3 hours. After cooling, the DMF is removed under reduced pressure. The residue is partitioned between 1 N sodium hydroxide and ether. The combined organic extracts are dried over sodium sulfate, filtered, and evaporated to yield the crude product, which can be recrystallized from methanol to afford pale-yellow crystals of 6-benzyloxy-2-nitrotoluene.
Step 2: Oxidation to 6-Benzyloxy-2-nitrobenzoic acid The benzylic methyl group of 6-benzyloxy-2-nitrotoluene is oxidized to a carboxylic acid. The toluene derivative is refluxed in a mixture of pyridine and water while potassium permanganate (KMnO₄) is added portion-wise. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the manganese dioxide is filtered off. The filtrate is acidified with HCl to precipitate the product, which is then filtered, washed with water, and dried.
Step 3: Reduction to 6-Benzyloxy-2-aminobenzoic acid The nitro-substituted benzoic acid is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation (H₂ balloon or Parr shaker) at room temperature until the starting material is consumed. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the amino acid derivative.
Step 4: Cyclization to 6-Benzyloxy-2-benzoxazolinone The 2-aminobenzoic acid derivative is dissolved in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N, 2.2 eq.). The solution is cooled to 0°C, and a solution of triphosgene (0.4 eq.) in THF is added dropwise. After the addition, the reaction mixture is heated to reflux and maintained for several hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 6-Benzyloxy-2-benzoxazolinone.
Biological Activity and Potential Applications
The benzoxazolinone core is a versatile scaffold known for a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.[3]
Role as a Pharmaceutical Intermediate
6-Benzyloxy-2-benzoxazolinone is primarily utilized as a key building block in the synthesis of more complex pharmaceuticals.[1] It is particularly noted for its application in developing drugs that target neurological disorders.[1] The benzyloxy group can serve as a protecting group for the phenol or as a key pharmacophoric element that can be modified to optimize binding to biological targets.
Enzyme Inhibition
This compound plays a role in enzyme inhibition studies, which are fundamental to drug discovery for identifying potential therapeutic targets.[1] While specific enzyme targets for 6-benzyloxy-2-benzoxazolinone are not detailed, a closely related structural class, 6-benzyloxyphthalides, has been shown to be potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B).[4] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease.
Hypothetical Signaling Pathway: MAO-B Inhibition in Neuroprotection
Given the evidence from related structures and its stated use in developing drugs for neurological disorders, a plausible mechanism of action for a derivative of 6-Benzyloxy-2-benzoxazolinone could involve the inhibition of MAO-B. This inhibition would prevent the breakdown of dopamine in the brain and reduce the generation of reactive oxygen species (ROS), thereby conferring a neuroprotective effect.
Caption: Hypothetical neuroprotective mechanism via MAO-B inhibition.
Conclusion
6-Benzyloxy-2-benzoxazolinone is a valuable chemical entity with significant potential in the field of drug discovery and development. While comprehensive experimental data on the compound itself is limited, its core structure and the known activities of related molecules highlight its importance as a synthetic intermediate. The provided physicochemical data, predicted spectral characteristics, and proposed synthetic protocol offer a foundational guide for researchers. Future work should focus on the experimental validation of its properties, exploration of its synthetic utility, and investigation into its specific biological targets to fully unlock its therapeutic potential.
